N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
The compound contains several structural components that are common in organic chemistry . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in a variety of natural products and pharmaceuticals. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, and it’s found in many biologically active compounds. The 1,4-benzodioxine moiety is a type of ether that is often found in pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ether, thiazole, and amide groups. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can influence its solubility in water .Scientific Research Applications
Synthesis and Characterization
The synthesis of analogs related to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves complex reactions, including condensation and hydrolysis, to yield compounds with potential antimicrobial and docking studies applications. One such process involves synthesizing tetrazol-thiophene carboxamides by condensing thiophene-2-carboxamide with various reagents, followed by hydrolysis to produce compounds evaluated for antimicrobial activity and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antibacterial Activity
Novel analogs, such as those synthesized by reactions involving benzodioxane and thiazolyl groups, have been designed and tested for promising antibacterial activity against common pathogens. Compounds in this category have shown significant activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been determined through single-crystal X-ray diffraction studies. Such analysis helps in understanding the molecular configuration and stabilization of the compound, providing insights into its potential applications in drug design (Prabhuswamy et al., 2016).
Insecticidal Activity
Research into benzoheterocyclic analogues has revealed compounds with significant insecticidal activities. These studies are crucial for developing new insecticides with enhanced efficacy and potentially lower environmental impact (Sawada et al., 2003).
Cytotoxic Activity for Cancer Therapy
Certain carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic activity against various cancer cell lines. This research contributes to the search for new therapeutic agents capable of inhibiting tumor growth with high potency (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-15-5-3-12(9-17(15)25-2)14-11-28-20(21-14)22-19(23)13-4-6-16-18(10-13)27-8-7-26-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWOMZJAZLISFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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